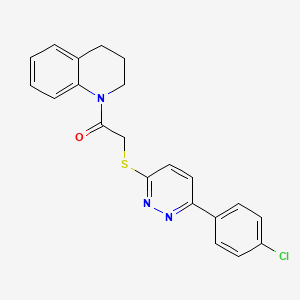

2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds closely related to our compound of interest typically involves strategic chlorination, cyclization, and the use of specific reagents like POCl3. For instance, Murugavel et al. (2016) synthesized a related compound, "1-(2-chloro-4-phenylquinolin-3-yl)ethanone," by chlorinating 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent, showcasing a method that might be analogous to the synthesis of our target compound (Murugavel et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to our target is often elucidated using techniques like X-ray diffraction, FTIR, and NMR spectroscopy. These studies reveal intricate details about the atomic arrangement and molecular geometry, which are crucial for understanding the compound's chemical behavior. Murugavel et al. (2016) provided a comprehensive analysis of a related compound's structure using these methods, suggesting a similar approach could be applied to our compound of interest (Murugavel et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature typically include cyclizations, condensations, and interactions with specific reagents to form various derivatives, highlighting the compound's reactivity and potential for chemical modification. For example, the work by Joshi et al. (2011) on synthesizing novel series of substituted ethanones and their antibacterial activity demonstrates the diverse chemical reactions these compounds can undergo and their potential biological activities (Joshi et al., 2011).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities : A study by Sukuroglu et al. (2012) investigated new pyridazinone derivatives for their antimicrobial properties. Some of these compounds, including those similar to the compound , showed promising activities against both Gram-positive and Gram-negative bacteria, particularly E. coli (Sukuroglu et al., 2012).

Antituberculosis and Cytotoxicity Studies : Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and evaluated them for their in vitro activity against Mycobacterium tuberculosis. Some derivatives showed significant activity, suggesting potential applications in treating tuberculosis (Chitra et al., 2011).

Electrochromic Applications : Cho et al. (2015) developed novel electron acceptors based on pyridazino derivatives for electrochromic applications. These compounds displayed significant promise in electrochromic devices, indicating potential use in electronic displays and smart windows (Cho et al., 2015).

Antioxidant and Anti-Diabetic Agents : A study by Murugavel et al. (2017) on novel chloroquinoline derivatives, including compounds related to the one , demonstrated antioxidant properties and potential as anti-diabetic agents by inhibiting Glycogen Phosphorylase, a protein involved in glucose metabolism (Murugavel et al., 2017).

Antitumor Activity : A 2020 study by Qin et al. explored novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety for their antitumor activity. Some compounds showed promising results against specific cancer cell lines, indicating potential applications in cancer therapy (Qin et al., 2020).

Wirkmechanismus

Target of action

Pyridazin-3(2H)-ones and thiazoles are known to have diverse pharmacological activities . They can interact with a variety of targets, including enzymes like cyclooxygenase (COX), which is involved in the production of prostaglandins .

Mode of action

The mode of action of these compounds can vary depending on the specific derivative and target. For example, some nonsteroidal anti-inflammatory drugs (NSAIDs) that contain these structures work by inhibiting COX enzymes, thereby blocking the production of prostaglandins .

Biochemical pathways

The inhibition of COX enzymes can affect various biochemical pathways. For instance, it can lead to a decrease in the production of prostaglandins, which play key roles in inflammation, pain, and fever .

Pharmacokinetics

The ADME properties of these compounds can vary widely depending on their specific structures. Many of these compounds are known to be well-absorbed and to have good bioavailability .

Result of action

The result of the action of these compounds can also vary. For example, NSAIDs that inhibit COX enzymes can have anti-inflammatory, analgesic, and antipyretic effects .

Action environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Eigenschaften

IUPAC Name |

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3OS/c22-17-9-7-15(8-10-17)18-11-12-20(24-23-18)27-14-21(26)25-13-3-5-16-4-1-2-6-19(16)25/h1-2,4,6-12H,3,5,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCMBPNKIDQWJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2488606.png)

![N-[(2-Cyclopropylpyrimidin-5-yl)methyl]-N-[(2-methylphenyl)methyl]sulfamoyl fluoride](/img/structure/B2488608.png)

![1-(4-Tert-butylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2488609.png)

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)

![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)